molecular formula C19H15FN2O2S2 B2610197 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 181475-73-0

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No.: B2610197
CAS No.: 181475-73-0
M. Wt: 386.46
InChI Key: ZUVVSJROYVZGTF-VBKFSLOCSA-N
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Description

This compound belongs to the 2-thioxo-4-thiazolidinone class, characterized by a five-membered thiazolidinone ring with a sulfanylidene group at position 2 and a ketone at position 2. The synthesis typically involves condensation of thiosemicarbazides with α-haloketones or via cyclization of hydrazinecarbothioamides under basic conditions . Spectral confirmation includes IR absorption bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹), with tautomeric stability favoring the thione form due to the absence of νS-H bands (~2500–2600 cm⁻¹) .

Properties

IUPAC Name

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S2/c20-14-8-6-13(7-9-14)12-16-18(24)22(19(25)26-16)11-10-17(23)21-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,21,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVVSJROYVZGTF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a condensation reaction between the thiazolidinone intermediate and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide.

    Formation of the Phenylpropanamide Moiety: The final step involves the reaction of the intermediate with phenylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and functionalizations.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its thiazolidinone ring is known to interact with certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable for the production of various active ingredients.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. The thiazolidinone ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like 4-methylphenyl .
  • Amide Chain Modifications : Replacement of the N-phenylpropanamide with sulfonamide (e.g., ) or heterocyclic amides (e.g., thiadiazole in ) alters solubility and target interactions.
  • Tautomerism : All analogs favor the thione tautomer, confirmed by the absence of νS-H bands and presence of νC=S .

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding: The N-phenylpropanamide chain provides hydrogen-bond donors/acceptors, critical for target binding, whereas sulfonamide analogs (e.g., ) prioritize sulfonyl interactions.

Biological Activity

The compound 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12FNO3S2
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 306324-33-4

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.

  • Induction of Apoptosis : The compound has been shown to increase caspase-3 activity significantly across several cancer cell lines, indicating its role in promoting programmed cell death. For instance:
    • In the A549 cell line, caspase-3 activity increased by 40.00% to 220.00% at varying concentrations from 1 nM to 50 µM.
    • In the CACO-2 cell line, increases ranged from 39.13% to 711.64% depending on the concentration used .
  • Reactive Oxygen Species (ROS) Modulation : The compound decreases ROS production in treated cells, which is crucial for reducing oxidative stress and subsequent cellular damage.
  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest in various cancer types, further contributing to its anticancer efficacy .

Antimicrobial Activity

Apart from its anticancer properties, thiazolidinone derivatives have shown promising antimicrobial effects. A study focused on related compounds indicated that they possess significant antibacterial and antifungal activities against a range of pathogens .

Case Studies

Several case studies have documented the biological activity of thiazolidinone derivatives similar to the target compound:

  • Study on Les-236 : This study evaluated a related thiazolidinone derivative's anticancer properties in human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2). The results demonstrated that Les-236 significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Evaluation : Research on phenacyl-thiazolidine derivatives highlighted their antimicrobial potential against various bacterial strains, suggesting a broader application for thiazolidinones in treating infections .

Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerHigh (induced apoptosis)Caspase activation, ROS modulation
AntimicrobialModerate to HighDirect inhibition of pathogens

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